molecular formula C10H11N3OS2 B2692571 3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448078-26-9

3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2692571
CAS RN: 1448078-26-9
M. Wt: 253.34
InChI Key: BVSKDWMJPOWQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a 1,2,4-thiadiazole ring, which is a type of heterocyclic compound. The “3-methyl” and “N-(2-(thiophen-2-yl)ethyl)” parts refer to the substituents on the thiadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available from the search results. These properties would include characteristics such as melting point, boiling point, density, and solubility .

Scientific Research Applications

Antimicrobial and Anticancer Activities

The compound 3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide, as part of the broader family of 1,2,4-thiadiazole derivatives, has been extensively studied for its biological activities. Research has focused on the synthesis of various derivatives incorporating thiadiazole and thiazole moieties due to their potent antimicrobial and anticancer activities. For instance, derivatives have been synthesized that displayed significant antimicrobial activity against various test microorganisms, including antiurease and antilipase activities (Başoğlu et al., 2013). Another study highlighted the anticancer potential of thiazole and thiadiazole derivatives, where novel pharmacophores containing the thiazole moiety were synthesized and showed potent anticancer activities against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017).

Molluscicidal Properties

In addition to antimicrobial and anticancer activities, certain thiazolo[5,4-d]pyrimidines, which are structurally related to the thiadiazole derivatives, have shown molluscicidal properties. These properties are particularly relevant in the context of controlling snail populations that act as intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives have been a key area of research, with various methods being employed to create and analyze new compounds with potential biological activities. One approach involved microwave-assisted synthesis, leading to the creation of compounds with significant biological activities, including antimicrobial and anticancer properties (Başoğlu et al., 2013). Another study focused on the facile access and evaluation of novel thiazole and thiadiazole derivatives, emphasizing their synthesis and potential as anticancer agents (Gomha et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not available from the search results. The mechanism of action would depend on the specific biological or chemical process that the compound is involved in .

properties

IUPAC Name

3-methyl-N-(2-thiophen-2-ylethyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-7-12-10(16-13-7)9(14)11-5-4-8-3-2-6-15-8/h2-3,6H,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKDWMJPOWQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.